Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-
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Overview
Description
Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile moiety linked to a pyridine ring through a hexene chain with diynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a benzonitrile precursor under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- with minimal impurities. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzonitrile derivatives and pyridine-containing molecules, such as:
- 2-(2-Pyridyl)benzonitrile
- 4-(Pyridin-2-yl)benzonitrile
- 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile .
Uniqueness
What sets benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]- apart is its unique structure, which combines a benzonitrile moiety with a pyridine ring through a hexene chain with diynyl groups.
Properties
CAS No. |
685830-35-7 |
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Molecular Formula |
C18H10N2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-(6-pyridin-2-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C18H10N2/c19-15-17-11-6-5-10-16(17)9-3-1-2-4-12-18-13-7-8-14-20-18/h1-2,5-8,10-11,13-14H |
InChI Key |
XONMYKWSZBFFNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=N2)C#N |
Origin of Product |
United States |
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